Dura-Tab; Duraquin; Gluquinate; Quinaglute

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

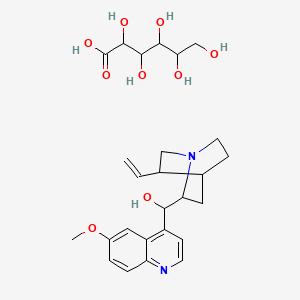

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKUDCCTVQUHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7054-25-3 | |

| Record name | Quinidine gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conceptual Foundations and Research Trajectory

Historical Context of Quinidine-Related Compound Research in Pre-clinical Settings

The journey of quinidine (B1679956) research began with observations of the antiarrhythmic properties of the bark of the cinchona tree. wikipedia.orgnih.gov Early pre-clinical investigations were foundational in establishing its therapeutic potential outside of its use as an antimalarial. These initial studies were largely phenomenological, relying on whole-animal models to observe the effects of the compound on induced arrhythmias.

A significant challenge in early research was the creation of reliable animal models of cardiac arrhythmias. ahajournals.org Investigators used various methods, including electrical stimulation and pharmacological agents like aconitine (B1665448) or digoxin (B3395198), to induce arrhythmias in models such as dogs, rabbits, and guinea pigs. researchgate.netoup.com These models, while rudimentary by modern standards, allowed researchers to demonstrate that quinidine could suppress ectopic beats and terminate induced tachycardias, providing the essential pre-clinical evidence of its antiarrhythmic efficacy.

Isolated organ preparations, such as the Langendorff-perfused heart, represented a major step forward. researchgate.net This ex-vivo technique allowed for the study of the compound's direct effects on the heart, independent of systemic neural and hormonal influences. In these preparations, researchers could more precisely measure changes in heart rate, contractility, and electrical conduction in response to quinidine administration. Studies in isolated guinea pig papillary muscles, for instance, were instrumental in quantifying the effects on the cardiac action potential. nih.gov The development of different salt forms, such as quinidine gluconate, was partly driven by pharmacokinetic considerations, with pre-clinical studies comparing their absorption and bioavailability to the more rapidly absorbed sulfate (B86663) salt. nih.gov

Evolution of Mechanistic Hypotheses Driving Compound Investigations

The understanding of quinidine's mechanism of action has undergone significant refinement over decades of research. The initial hypothesis was broad, attributing its effects to a general depression of myocardial excitability and conductivity. youtube.comyoutube.com As electrophysiological techniques became more sophisticated, a more precise picture emerged.

Sodium Channel Blockade: The primary mechanism identified was the blockade of the fast inward sodium current (I_Na). drugbank.comwikipedia.orgpatsnap.com Pre-clinical studies demonstrated that quinidine reduces the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential, a direct consequence of I_Na inhibition. nih.govpatsnap.com This effect is characterized by "use-dependent block," meaning the degree of blockade increases with higher heart rates, a phenomenon extensively studied in isolated myocyte preparations. wikipedia.orgnih.gov This led to its classification as the archetypal Class Ia antiarrhythmic agent, which characteristically slows conduction velocity and prolongs the action potential duration. youtube.compatsnap.com

Potassium Channel Blockade: Further research revealed that quinidine's effects were more complex than simple sodium channel blockade. It was found to inhibit multiple potassium currents, which is crucial for cardiac repolarization. drugbank.comwikipedia.org This multi-channel blocking property explains its profound effect on action potential duration. Pre-clinical voltage-clamp studies in various animal models and isolated human atrial myocytes have detailed its inhibitory action on several key potassium channels. nih.goveversite.com

Pre-clinical findings on Quinidine's interaction with cardiac ion channels:

| Ion Channel | Current | Pre-clinical Finding | Electrophysiological Consequence |

|---|---|---|---|

| Voltage-gated Sodium Channel | I_Na | Blocks the fast inward current in a use-dependent manner. wikipedia.orgnih.gov | Decreases the rate of depolarization (Phase 0), slows conduction velocity. |

| hERG | I_Kr (rapid) | Potent blocker of the rapid delayed rectifier potassium current. drugbank.comnih.gov | Significantly prolongs action potential duration (Phase 3 repolarization). |

| KCNQ1/KCNE1 | I_Ks (slow) | Inhibits the slow delayed rectifier potassium current. drugbank.comwikipedia.org | Contributes to prolongation of the action potential. |

| Kv4.x | I_to (transient) | Blocks the transient outward potassium current. drugbank.comnih.gov | Modulates the early phase of repolarization (Phase 1). |

| Kir2.x | I_K1 (inward) | Inhibits the inward rectifier potassium current. drugbank.comeversite.com | May alter resting membrane potential and late-phase repolarization. |

Recent pre-clinical work has also uncovered novel mechanisms, such as the ability of quinidine to induce the internalization and subsequent degradation of the Kv1.5 potassium channel protein in atrial myocytes, representing a new paradigm of antiarrhythmic drug action beyond simple ion conduction blockade. nih.gov

Methodological Advancements Shaping Current Research Paradigms

The evolution of mechanistic understanding is inextricably linked to advancements in research methodologies. nih.gov The progression from whole-animal electrocardiography to cellular and molecular techniques has provided increasingly granular insights into quinidine's function. hmpgloballearningnetwork.comescardio.org

From Whole-Animal to Cellular Electrophysiology: Early studies relied on surface electrocardiograms in animal models. hmpgloballearningnetwork.com The development of the microelectrode by Gilbert Ling and Ralph Gerard in 1949 was a watershed moment, allowing the first recordings of cellular action potentials. hmpgloballearningnetwork.com This enabled researchers to directly observe how quinidine altered the shape and duration of the action potential in isolated cardiac tissues and cells, moving beyond inferences from the surface ECG. Programmed electrical stimulation, developed in the 1960s, allowed for the systematic study of arrhythmia induction and termination in pre-clinical models. hmpgloballearningnetwork.comahajournals.org

The Patch-Clamp Revolution: The invention of the patch-clamp technique by Erwin Neher and Bert Sakmann in the late 1970s revolutionized the field. wikipedia.orgleica-microsystems.com This powerful method made it possible to record the currents flowing through single ion channels for the first time. wikipedia.orgresearchgate.netmoleculardevices.com Researchers could now directly measure the effect of quinidine on specific ion channels (e.g., I_Na, I_Kr, I_to) with unprecedented precision. researchgate.netnih.gov This technique was crucial in delineating the multi-channel blocking profile of quinidine and quantifying the kinetics of its interaction with each channel type, solidifying the molecular basis for its observed electrophysiological effects. nih.govnih.govnih.gov

Genetic and Molecular Models: More recently, the use of genetically modified animal models, such as "knock-in" mice with specific ion channel mutations, has provided powerful tools to study arrhythmia mechanisms and drug responses in a context that can mimic human genetic arrhythmia syndromes. nih.govoup.com Furthermore, techniques using acutely dissociated myocytes and heterologous expression systems (like Xenopus oocytes or mammalian cell lines) allow for the study of drug interactions with specific human ion channel isoforms, providing highly specific data on the compound's molecular targets. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| Dura-Tab |

| Duraquin |

| Gluquinate |

| Quinaglute |

| Quinidine |

| Quinidine Gluconate |

| Quinidine Sulfate |

| Quinine (B1679958) |

| Aconitine |

Synthetic Chemistry and Structural Characterization Methodologies

Advanced Synthetic Routes for Quinidine (B1679956) and Related Gluconate Derivatives

The total synthesis of cinchona alkaloids like quinidine has been a long-standing challenge for synthetic chemists. While quinidine can be obtained from natural sources or by the isomerization of quinine (B1679958), total synthesis routes offer access to analogues and a deeper understanding of its chemistry. drugfuture.com

Early formal synthesis was accomplished by Woodward and Doering, with the first asymmetric total synthesis being reported by Stork in 2001. rsc.org Stork's approach focused on constructing the C3 and C4 contiguous chiral centers and forming the quinuclidine (B89598) ring via reductive amination followed by SN2 cyclization. rsc.org More recent and advanced strategies have been developed to improve efficiency and stereocontrol.

Jacobsen's Strategy: This approach involves a late-stage construction of the quinuclidine scaffold through N1–C8 bond formation, which has become a powerful strategy in synthesizing cinchona alkaloids. rsc.org

Maulide's Synthesis (2018): A notable innovation featuring the incorporation of the vinyl group through C–H activation and a novel C8–C9 bond disconnection. rsc.org

Chen's Synthesis (2018): This stereoselective divergent synthesis of both quinine and quinidine relies on the principle of local desymmetrization at the C3 and C5 positions, allowing for the creation of either diastereomer from a common intermediate. rsc.orgyoutube.com

The final formation of Quinidine Gluconate is a straightforward acid-base reaction where the basic quinidine alkaloid reacts with D-gluconic acid to form the more water-soluble gluconate salt. fda.gov

Table 1: Key Synthetic Strategies for the Quinidine Core

| Strategy | Key Features | Reported by |

|---|---|---|

| Asymmetric Total Synthesis | Construction of C3/C4 chiral centers, SN2 cyclization for quinuclidine ring. | Stork (2001) |

| Late-Stage N1–C8 Formation | Powerful method for late-stage construction of the quinuclidine scaffold. | Jacobsen |

| C-H Activation | Innovative C8–C9 bond disconnection and vinyl group incorporation. | Maulide (2018) |

Stereochemical Aspects of Compound Synthesis and Purification

The biological activity of quinidine is intrinsically linked to its specific three-dimensional structure. The molecule possesses four chiral centers, leading to a total of 16 possible stereoisomers. universite-paris-saclay.fr Quinidine and quinine are diastereomers, differing in the stereochemistry at the C8 and C9 positions. udel.edu

Controlling the stereochemistry during synthesis is the most critical challenge. Early syntheses often resulted in a mixture of epimers at the C8 and C9 centers, which required difficult separation. udel.edu Modern asymmetric synthesis aims to control these centers directly. For instance, Chen's divergent synthesis uses a locally symmetric precursor, allowing for a desymmetrization process that selectively forms the desired stereochemistry for either quinidine or quinine. rsc.orgyoutube.com The choice of chiral reagents is also crucial; replacing the AD-mix-β reagent with AD-mix-α in one synthetic scheme can invert the stereochemistry to produce quinidine instead of quinine. universite-paris-saclay.fr

Purification of the final compound and separation from its stereoisomers, particularly the related alkaloid dihydroquinidine, is essential. Chromatographic methods are employed for this purpose, with specific mobile phases designed to resolve these closely related structures. drugfuture.com The optical rotation of a solution is a key test to confirm the correct stereoisomer has been isolated, as quinidine is dextrorotatory. drugfuture.com

Derivatization Strategies for Structure-Activity Relationship Exploration

To understand how the different parts of the quinidine molecule contribute to its biological activity, researchers synthesize various derivatives and study their properties. This structure-activity relationship (SAR) exploration is crucial for designing new compounds with potentially improved characteristics.

Modifications have been targeted at several key areas of the molecule:

The Quinoline (B57606) Ring: Derivatives such as desmethoxy-quinidine have been synthesized to probe the importance of the methoxy (B1213986) group at the C6' position. nih.gov Studies have shown this group can be important for full activity in certain biological interactions. nih.gov The methoxy group is also a site of metabolism in the liver. youtube.com

The Quinuclidine Ring: The vinyl group at C3 can be reduced to an ethyl group to form the "dihydro" derivative. This modification helps to assess the role of the vinyl moiety in molecular binding and activity. nih.gov

The C(9)-Hydroxyl Group: This secondary alcohol is a critical linker and a chiral center. Its configuration is essential for distinguishing quinidine from quinine. Derivatization at this position has been used to study how its specific orientation impacts binding to biological targets. nih.gov

These SAR studies have demonstrated that for some biological effects, the specific configuration at the C(9)-hydroxyl position is paramount, while for others, the quinoline ring is the primary binding feature, with the C(9) stereochemistry providing optimal binding strength. nih.gov

Table 2: Key Quinidine Moieties and Their Role in SAR Studies

| Molecular Moiety | Derivative Example | Purpose of Derivatization |

|---|---|---|

| C6' Methoxy Group | Desmethoxy-quinidine | Investigate the role of the methoxy group in binding and activity. |

| C3 Vinyl Group | Dihydroquinidine | Assess the contribution of the vinyl double bond to molecular interactions. |

Methodologies for Structural Elucidation of Novel Derivatives in Research

The confirmation of the structure of quinidine and any newly synthesized derivatives relies on a combination of classical and modern analytical techniques.

Historically, the structure of alkaloids was pieced together through chemical degradation studies. For example, oxidation of quinine (and by extension, quinidine) yields products like quininic acid (from the quinoline part) and meroquinene (from the quinuclidine part), which helped to identify the two core ring systems. slideshare.net Other classical methods for functional group analysis in alkaloids include acetylation to identify hydroxyl groups and reactions with methyl iodide to characterize the tertiary amines. youtube.comlkouniv.ac.in

Modern structural elucidation relies heavily on spectroscopic methods, which provide detailed information about the molecular framework and stereochemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for mapping the carbon-hydrogen framework and establishing connectivity within the molecule. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the exact molecular weight and formula of a compound, providing crucial confirmation of its identity. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups, such as the hydroxyl (-OH) group, within the molecule. researchgate.net

X-ray Crystallography: For crystalline solids, this is the most definitive method for determining the complete three-dimensional structure, including the absolute stereochemistry of all chiral centers.

These methods, used in combination, allow for the unambiguous structural confirmation of quinidine, its gluconate salt, and any novel derivatives created during research. researchgate.net

Molecular and Cellular Pharmacodynamics

Ligand-Receptor Interaction Profiling in Isolated Systems

Quinidine (B1679956) is classified as a Class Ia antiarrhythmic agent due to its profound effects on cardiac ion channels. drugbank.compatsnap.com Its primary mechanism involves the modulation of ion flow, which alters the electrophysiological properties of cardiac cells. The compound interacts with multiple types of voltage-gated ion channels.

The principal action of quinidine is the blockade of the fast inward sodium current (INa), which is mediated by voltage-gated sodium channels like Nav1.5. patsnap.comdrugbank.comwikipedia.org This blockade is use-dependent, meaning its intensity increases with higher heart rates. wikipedia.orgncats.io By inhibiting this current, quinidine decreases the maximum rate of depolarization during phase 0 of the cardiac action potential (Vmax) and slows the conduction velocity in the atria, ventricles, and His-Purkinje system. patsnap.comnih.govpatsnap.com

In addition to its effects on sodium channels, quinidine also blocks a variety of potassium channels. nih.govpatsnap.compatsnap.com This includes the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito). drugbank.comncats.io The inhibition of these repolarizing K+ currents prolongs the duration of the action potential and consequently extends the effective refractory period of the cardiac tissue. patsnap.comdrugbank.com

Quinidine's activity is not limited to sodium and potassium channels; it has also been shown to inhibit the L-type calcium current (ICa). drugbank.comncats.io Furthermore, research in atrial myocyte cell lines has revealed a novel mechanism where quinidine can induce a dose- and temperature-dependent internalization of the Kv1.5 potassium channel, which is responsible for the ultrarapid potassium current (IKur). nih.gov This action represents a distinct mode of regulation beyond direct pore blockade, affecting the density of the channel protein at the cell surface. nih.gov

| Ion Channel/Current | Effect | Electrophysiological Consequence | Reference |

|---|---|---|---|

| Fast Sodium Current (INa) / Nav1.5 | Blockade (Use-Dependent) | Decreased rate of phase 0 depolarization; slowed conduction velocity. | patsnap.comdrugbank.comwikipedia.orgncats.io |

| Rapid Delayed Rectifier K+ Current (IKr) | Blockade | Prolonged repolarization and action potential duration. | drugbank.comncats.io |

| Slow Delayed Rectifier K+ Current (IKs) | Blockade | Prolonged repolarization and action potential duration. | drugbank.comncats.io |

| Inward Rectifier K+ Current (IK1) | Blockade | Prolonged repolarization. | drugbank.comncats.io |

| Transient Outward K+ Current (Ito) | Blockade | Prolonged action potential duration. | drugbank.com |

| Ultrarapid K+ Current (IKur) / Kv1.5 | Blockade and Induced Internalization | Prolonged action potential duration in atria; reduced surface channel density. | nih.gov |

| L-Type Calcium Current (ICa) | Blockade | Minor contribution to action potential modulation. | drugbank.comncats.io |

Quinidine is a significant modulator of several key enzymes, which is critical to its pharmacokinetic profile and interactions. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to metabolites such as 3-hydroxy-quinidine, which retains some pharmacological activity. drugbank.comnih.govnih.govfda.gov

While it is a substrate for CYP3A4, quinidine is also a potent inhibitor of other enzymes. nih.gov It is a well-characterized inhibitor of CYP2D6, an enzyme responsible for the metabolism of numerous other compounds. ncats.ioclinpgx.org This inhibition can significantly alter the pharmacokinetics of co-administered CYP2D6 substrates. Quinidine also inhibits P-glycoprotein (P-gp), an efflux transporter protein, which can affect the distribution and absorption of various substances. ncats.ionih.gov In the context of its antimalarial properties, quinidine is understood to inhibit heme polymerase within the parasite, leading to an accumulation of toxic heme. nih.govnih.gov

| Enzyme / Transporter | Interaction Type | Kinetic Consequence | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Substrate | Metabolized to active and inactive metabolites (e.g., 3-hydroxy-quinidine). | drugbank.comnih.govfda.gov |

| Cytochrome P450 2D6 (CYP2D6) | Inhibitor | Potent inhibition, affecting the metabolism of CYP2D6 substrates. | ncats.ioclinpgx.org |

| P-glycoprotein (P-gp) | Inhibitor | Inhibits efflux transport, altering the pharmacokinetics of P-gp substrates. | ncats.ionih.gov |

| Heme Polymerase (in Plasmodium) | Inhibitor | Prevents crystallization of heme, leading to parasite toxicity. | nih.govnih.gov |

| Pseudocholinesterase | Inhibitor | Reduces enzyme activity in vitro. | nih.gov |

Quinidine's pharmacodynamic profile includes direct interactions with autonomic receptors. It exhibits alpha-1 adrenergic receptor antagonist properties, which can lead to peripheral vasodilation. drugbank.comwikipedia.orgrxlist.com Additionally, the compound possesses anticholinergic (antimuscarinic) activity, acting as a selective antagonist for the muscarinic acetylcholine (B1216132) M3 receptor. wikipedia.org In circulation, quinidine is extensively bound (80-88%) to plasma proteins, primarily α1-acid glycoprotein (B1211001) and, to a lesser extent, albumin. drugbank.comnih.gov

| Macromolecule | Binding Interaction | Reference |

|---|---|---|

| Alpha-1 Adrenergic Receptors | Antagonist | drugbank.comwikipedia.orgrxlist.com |

| Muscarinic Acetylcholine Receptors (M3) | Antagonist (Anticholinergic) | wikipedia.org |

| α1-acid glycoprotein and Albumin | Plasma Protein Binding (80-88%) | drugbank.comnih.gov |

Intracellular Signaling Pathway Perturbations in Cellular Models

The interactions of quinidine with cell surface receptors suggest consequent perturbations of intracellular signaling pathways. Its antagonism of alpha-1 adrenergic receptors, which are Gq/G11 protein-coupled, would be expected to interfere with the downstream signaling cascade involving phospholipase C activation and the subsequent generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com Similarly, its antimuscarinic activity would disrupt signaling pathways coupled to these G-protein-coupled receptors.

Furthermore, studies on ion channel modulation have provided direct evidence of effects on intracellular signaling. The quinidine-induced internalization of the Kv1.5 potassium channel in atrial myocytes was found to be a calcium-dependent process. nih.gov This finding indicates that quinidine can perturb intracellular calcium homeostasis or engage calcium-dependent signaling pathways to regulate the trafficking of membrane proteins, a mechanism distinct from its direct channel-blocking effects. nih.gov

While the pharmacogenomics of quinidine—how genetic variations in enzymes like CYP2D6 affect an individual's response to the drug—are well-documented, direct in vitro studies detailing the modulation of specific gene expression by quinidine are not extensively reported in the scientific literature reviewed. nih.govclinpgx.org The primary focus of molecular-level research has been on its immediate effects on the function of ion channels, enzymes, and receptors rather than on downstream alterations in gene transcription.

Cellular Electrophysiological Effects (in vitro and ex vivo)

The cellular electrophysiological effects of quinidine have been extensively studied in various isolated cardiac preparations, providing fundamental insights into its antiarrhythmic mechanisms. These studies, conducted on single cells (in vitro) and multicellular tissue preparations (ex vivo), reveal a complex interplay of actions on multiple ion channels that collectively alter the cardiac action potential and impulse propagation.

Action Potential Dynamics in Isolated Cells

In isolated cardiomyocytes, quinidine demonstrates a multifaceted impact on the action potential waveform. Research on canine ventricular myocytes has shown that quinidine (5-20 μM) decreases the maximum rate of depolarization (Vmax), amplitude, and overshoot of the action potential without significantly affecting the maximum diastolic potential. ahajournals.orgnih.govahajournals.org While it can shorten the action potential duration (APD) in the plateau range, it characteristically prolongs terminal repolarization. ahajournals.orgnih.gov

Studies on rat isolated ventricular myocytes have also observed that quinidine prolongs the duration of the plateau phase of the action potential. nih.gov This effect is attributed to its ability to depress potassium currents that are activated during depolarization. nih.gov In contrast, in canine ventricular myocytes, quinidine has been found to decrease APD at 50% and 90% repolarization (APD50 and APD90), although a prolongation beyond the control duration was often noted after washout of the drug. ahajournals.org

The underlying mechanism for these changes involves the blockade of several key ion currents. Quinidine is known to block the rapid sodium inward current (INa), which is responsible for the reduction in Vmax. nih.govdrugbank.com Additionally, it inhibits multiple potassium currents, including the transient outward current (Ito), which contributes to the early phase of repolarization, and the delayed rectifier currents (IKr and IKs), which are crucial for terminal repolarization. nih.govdrugbank.comnih.gov The drug also reversibly decreases the peak calcium current (ICa) and late sodium currents, demonstrating both tonic and use-dependent block. nih.govahajournals.org This multitude of actions on both inward and outward currents collectively shapes the net effect of quinidine on the action potential configuration. nih.govahajournals.org

In human papillary muscles, quinidine has been shown to reduce the maximal upstroke velocity, shorten the plateau phase, and prolong the terminal repolarization of the action potential, confirming that findings in animal models are largely applicable to the human heart. nih.gov At higher concentrations, it can also lead to a reduction in the resting potential. nih.gov

| Preparation | Concentration | Effect on Vmax | Effect on AP Amplitude/Overshoot | Effect on APD | Other Notable Effects | Source |

|---|---|---|---|---|---|---|

| Canine Ventricular Myocytes | 5-20 μM | Decrease | Decrease | Decreased APD50 and APD90, but prolonged terminal repolarization | Reduced plateau height; APD prolonged beyond control after washout | ahajournals.orgnih.gov |

| Rat Ventricular Myocytes | Low concentrations | Small effect on transient INa | Not specified | Prolonged plateau phase | Blocked persistent sodium current; depressed potassium currents | nih.gov |

| Human Papillary Muscle | Not specified | Decrease | Not specified | Shortened plateau, prolonged terminal repolarization | Reduced resting potential at higher concentrations | nih.gov |

| Rabbit Atrial/Ventricular Cells | 3-10 μM | Depresses rapid depolarization (via INa block) | Not specified | Lengthened | Potent and selective inhibitor of the transient outward current (Ito) | nih.gov |

Effects on Conduction in Tissue Preparations

Ex vivo studies using multicellular cardiac tissue preparations have consistently demonstrated that quinidine slows conduction. This effect is a direct consequence of its blockade of the fast sodium channels, which reduces the rate and amplitude of the action potential upstroke. johnshopkins.edu

In canine Purkinje fibers, quinidine induces a frequency- and concentration-dependent increase in conduction delay and a decline in conduction velocity. nih.gov This rate-dependent effect is a hallmark of its action, with the slowing of intraventricular conduction being enhanced at rapid rates of stimulation. ahajournals.orgahajournals.org Experiments in awake dogs with implanted electrodes showed that quinidine at therapeutic serum concentrations (5 to 10 mg/liter) consistently slowed conduction in Purkinje tissue and prolonged ventricular activation. ahajournals.orgahajournals.org

In a model of ischemia and reperfusion using isolated segments of guinea pig right ventricles, quinidine's effect on conduction was concentration-dependent. nih.gov At low concentrations (1 and 5 μM), it prevented or attenuated the prolongation of transmural conduction time caused by ischemia and reperfusion. nih.gov However, at higher concentrations (50 and 100 μM), it further prolonged the conduction time. nih.gov This suggests a complex, dose-related influence on conduction, which may be beneficial at lower concentrations but detrimental at higher ones. The antiarrhythmic efficacy of low quinidine concentrations in this model was linked to differential effects on tissue anisotropy, where it shortened conduction time transverse to the fiber orientation during reperfusion without affecting longitudinal conduction. nih.gov

The slowing of conduction is a key mechanism by which quinidine prevents re-entrant arrhythmias, as it increases the wavelength of the re-entrant circuit (wavelength = conduction velocity × refractory period), making it less likely to be sustained within the myocardium. johnshopkins.edu

| Preparation | Concentration | Primary Effect on Conduction | Key Findings | Source |

|---|---|---|---|---|

| Canine Purkinje Fibers | Not specified | Increased conduction delay; decreased conduction velocity | Effects were frequency- and concentration-dependent. | nih.gov |

| Canine Heart (in vivo/ex vivo) | 5-10 mg/L (serum) | Slowed conduction in Purkinje tissue; prolonged ventricular activation | Effects on intraventricular conduction were enhanced at rapid stimulation rates. | ahajournals.orgahajournals.org |

| Guinea Pig Right Ventricle (Ischemia-Reperfusion Model) | 1-100 μM | Concentration-dependent effects | Low concentrations (1-5 μM) attenuated conduction prolongation; high concentrations (50-100 μM) exacerbated it. | nih.gov |

Theoretical Frameworks and Computational Models of Pharmacodynamic Action

Computational modeling has become an invaluable tool for dissecting the complex pharmacodynamics of multi-channel blocking drugs like quinidine. These models integrate data on the drug's interaction with various ion channels to simulate its effects on the action potential and on tissue-level phenomena like re-entry, providing mechanistic insights that complement experimental findings.

Models have been developed to explore quinidine's efficacy in specific arrhythmic conditions, such as the Short QT Syndrome (SQTS). frontiersin.orgnih.gov In a computational study using a human ventricle model (the O'Hara-Rudy model), simulations of quinidine's effects on the SQT1 variant showed a dose-dependent prolongation of the QT interval, primarily due to its block of the IKr current. frontiersin.orgnih.gov The model also demonstrated that the prolongation of the effective refractory period was a result of the synergistic combination of IKr and INa blockade. nih.gov Three-dimensional simulations further showed that quinidine could decrease the dominant frequency of re-entrant excitations and exert anti-fibrillatory effects. frontiersin.orgnih.gov

The interaction of quinidine with the sodium channel has also been a focus of theoretical frameworks. The kinetics of its binding and unbinding to sodium channels have been characterized based on its use-dependent effects on conduction. nih.gov Models suggest that quinidine binds preferentially to the open and inactivated states of the sodium channel, with relatively slow recovery from block, explaining its pronounced effect at higher heart rates. ahajournals.org

Furthermore, mathematical models have been used to understand how pure sodium channel blockade, a primary action of quinidine, can terminate atrial fibrillation (AF). ahajournals.org A model of cholinergic AF in canine atrial tissue demonstrated that reducing the maximum sodium current conductance—mimicking the effect of drugs like quinidine—could terminate AF despite decreasing the arrhythmia wavelength. ahajournals.org This challenges the classical theory that an increase in wavelength is necessary for termination and suggests that conduction slowing itself can lead to the extinguishment of re-entrant wavelets. ahajournals.org These computational approaches provide a quantitative basis for understanding drug action and can help predict the clinical effectiveness of antiarrhythmic agents. nih.govfrontiersin.org

Pre Clinical Pharmacokinetics and Metabolism Non Human Biological Systems

Absorption Kinetics in In Vitro and Animal Models

The absorption of quinidine (B1679956) following oral administration varies across different animal species. In cows administered quinidine sulfate (B86663), the peak plasma concentration was achieved in an average of 41 minutes, with a systemic availability of 23.3%. nih.gov Studies in horses have shown that the gluconate form of quinidine is absorbed more slowly than the sulfate preparation. merckvetmanual.com For quinidine sulfate, the systemic availability in horses was found to be 48.5%, with peak plasma concentrations occurring between 131 and 146 minutes after oral administration. nih.govmadbarn.com

The following table summarizes key absorption kinetic parameters for quinidine in various animal models.

| Animal Model | Compound Form | Systemic Availability (%) | Time to Peak Plasma Concentration (Tmax) |

| Cow | Quinidine Sulfate | 23.3 ± 16.3 | 41 minutes (average) |

| Horse | Quinidine Sulfate | 48.5 ± 20.4 | 131 - 146 minutes |

Data compiled from studies in healthy adult animals.

Distribution Profiles in Animal Tissues and Organs

Following absorption, quinidine distributes rapidly to most tissues and exhibits a high degree of protein binding, approximately 90%. merckvetmanual.com Studies indicate that the compound achieves higher concentrations in organs such as the heart, liver, and kidneys. nih.gov The apparent volume of distribution (Vd), a measure of the extent of drug distribution throughout the body, shows considerable variability among species.

In horses, the apparent volume of distribution for quinidine base was determined to be 3.10 L/kg, while in cows, a value of 3.80 L/kg was reported. nih.govnih.govmadbarn.com Studies in dogs have reported a steady-state volume of distribution (Vdss) of 4.78 L/kg. nih.gov Research in guinea pigs and rats has also provided insights into tissue distribution, particularly concerning interactions with other drugs like digoxin (B3395198), where quinidine has been shown to decrease the tissue-to-plasma partition coefficients of digoxin in the liver, heart, muscle, and brain. nih.govnih.gov

The table below presents the volume of distribution of quinidine in different animal species.

| Animal Model | Volume of Distribution (L/kg) | Notes |

| Horse | 3.10 ± 0.79 | Apparent Vd of quinidine base |

| Cow | 3.80 ± 2.21 | Apparent Vd |

| Dog | 4.78 ± 1.11 | Steady-state Vd (Vdss) |

These values highlight the extensive distribution of quinidine outside the plasma.

Metabolic Transformation Pathways (e.g., Hepatic Metabolism in Liver Microsomes, non-human)

The liver is the primary site of quinidine metabolism, where approximately 60% to 80% of the drug undergoes biotransformation. nih.gov The principal metabolic process is hydroxylation, a reaction primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov

Several metabolites of quinidine have been identified in non-human models, with some retaining pharmacological activity. The most significant metabolite is 3-hydroxy-quinidine (3HQ), which possesses at least half the antiarrhythmic activity of the parent compound. nih.govfda.gov Another identified metabolite is quinidine-N-oxide. nih.gov In canine models, quinidine was found to be approximately three to four times more potent than quinidine-N-oxide. nih.gov The elimination half-life of 3HQ is estimated to be around 12 hours, which is longer than that of the parent drug in some species. fda.gov

In vitro studies have been crucial in identifying the specific enzymes responsible for quinidine metabolism. The cytochrome P450 family of enzymes plays a central role. nih.govpatsnap.com Specifically, CYP3A4 has been identified as a key enzyme in the metabolic transformation of quinidine. core.ac.ukdrugbank.com Evidence also suggests the involvement of CYP2A6 in its metabolism. drugbank.com It is also noteworthy that quinidine itself can act as an inhibitor of other CYP enzymes, such as CYP2D6. core.ac.uk

Excretion Pathways and Kinetics in Animal Models

Quinidine and its metabolites are eliminated from the body through both renal and hepatic pathways. A smaller fraction, typically 10% to 30%, of the unchanged drug is excreted in the urine, with the majority being eliminated as metabolites. drugbank.com

Clearance rates and elimination half-life differ significantly across species. In horses, the total body clearance was 5.49 ml/min/kg with a plasma half-life of 6.65 hours. nih.govmadbarn.com In contrast, cows exhibit a much faster clearance of 19.0 ml/min/kg and a shorter half-life of 2.25 hours. nih.gov Studies in dogs have reported a total body clearance of 3.58 ml/kg/min and a half-life of 14.4 hours. nih.gov Another study in beagle dogs found that only 29% of the parent quinidine was recovered unchanged in the urine, whereas 77% of the quinidine-N-oxide metabolite was excreted unchanged by the kidneys. nih.gov

The following table provides a comparison of key excretion kinetic parameters in different animal models.

| Animal Model | Total Body Clearance | Plasma Half-Life (t½) |

| Horse | 5.49 ± 2.40 ml/min/kg | 6.65 ± 3.00 hours |

| Cow | 19.0 ± 7.02 ml/min/kg | 2.25 ± 0.68 hours |

| Dog | 3.58 ± 1.96 ml/kg/min | 14.4 ± 4.10 hours |

Data reflects significant inter-species variation in drug elimination.

Pharmacokinetic Modeling in Pre-clinical Contexts

Pharmacokinetic modeling is a valuable tool for analyzing and predicting the ADME properties of quinidine in pre-clinical settings. Both compartmental and physiologically-based pharmacokinetic (PBPK) models have been employed. core.ac.uknih.gov

In dogs, the kinetics of quinidine have been described using two- and three-compartment models. nih.gov PBPK models offer a more mechanistic approach, capable of assessing the complex interplay of absorption, distribution, metabolism, and excretion. core.ac.uk A PBPK model for quinidine has been developed that incorporates transport mechanisms via P-glycoprotein (P-gp) and metabolic pathways involving CYP3A4. core.ac.uk Such models are instrumental in extrapolating pharmacokinetic data across different animal species and can help in designing rational dosage regimens, as demonstrated by the use of population pharmacokinetic modeling to optimize quinidine therapy for atrial fibrillation in Thoroughbred racehorses. frontiersin.orgyoutube.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound and Metabolite Separation

Chromatographic techniques are fundamental to the separation and quantification of a parent compound and its metabolites from intricate biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most prevalent methods in this domain.

The development of robust and reliable chromatographic methods is a critical first step for any non-clinical study. These methods must be meticulously validated to ensure the integrity of the data. For quinidine (B1679956) and its metabolites, reversed-phase HPLC and UPLC methods are commonly developed.

Method development typically involves the optimization of several parameters to achieve adequate separation and detection. Key considerations include the selection of the stationary phase (e.g., C18 columns), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector settings. For instance, a rapid and simple HPLC method for the separation of quinidine and its metabolites, 3-hydroxyquinidine (B22111) and 2'-oxoquinidinone, has been described using a silica (B1680970) column with a mobile phase of methanol, 1 N ammonium (B1175870) nitrate, and 2 N ammonium hydroxide (B78521) (28:1:1 v/v) and fluorescence detection.

Validation of these methods is performed to demonstrate their suitability for their intended purpose. The validation process assesses several parameters, including:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is often confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity: The establishment of a linear relationship between the concentration of the analyte and the analytical signal. For example, a UPLC-MS/MS method for quinidine demonstrated linearity with a coefficient of determination (r²) greater than 0.998. drugbank.com

Accuracy and Precision: The accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For a high-throughput LC/MS/MS method, intra-day and inter-day accuracy and precision were found to be less than 7.9% and 8.9%, respectively.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. A liquid-chromatographic assay was able to quantify as little as 1 microgram of quinidine per liter in 0.5 mL of plasma, urine, or bile. nih.gov

Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix. Solid-phase extraction (SPE) is a technique that has been shown to improve analyte recovery and minimize matrix effects in the analysis of quinidine. drugbank.com

The table below summarizes typical parameters for a validated HPLC method for quinidine analysis in a non-clinical research setting.

| Validation Parameter | Typical Specification |

| Linearity (r²) | > 0.99 |

| Accuracy (% RE) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Dependent on assay sensitivity requirements |

| Analyte Recovery | Consistent, precise, and reproducible |

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. nih.gov By replacing one or more atoms of a molecule with their isotope (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H, deuterium), the compound can be tracked through biological systems. nih.gov

In the context of quinidine research, isotopic labeling can be applied to:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Radiolabeled compounds, particularly with ¹⁴C, are extensively used in ADME studies. nih.gov These studies are crucial in the preclinical phase to understand the disposition of a new chemical entity. nih.govnih.gov By administering ¹⁴C-labeled quinidine to animal models, researchers can trace the distribution of the drug and its metabolites throughout the body and determine the routes and rates of excretion. nih.gov

Metabolite Identification: The use of isotopically labeled compounds greatly facilitates the identification of metabolites in complex biological matrices when analyzed by mass spectrometry.

Mechanistic Studies of Drug Metabolism: The deuterium (B1214612) kinetic isotope effect (DKIE) is a valuable tool for investigating the mechanisms of drug metabolism. nih.gov Quinidine is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4, through processes like hydroxylation. researchgate.net By selectively replacing a hydrogen atom with a deuterium atom at a site of metabolism, the rate of the metabolic reaction can be slowed down due to the stronger C-D bond compared to the C-H bond. nih.gov Observing a significant DKIE can provide strong evidence that the cleavage of that specific C-H bond is a rate-determining step in the metabolic pathway. nih.gov For example, if deuteration at the 3-position of the quinuclidine (B89598) ring significantly reduces the formation of 3-hydroxyquinidine, it would confirm that the C-H bond at this position is broken in the rate-limiting step of the hydroxylation reaction catalyzed by CYP3A4.

While the principles of isotopic labeling are well-established, specific mechanistic studies employing isotopically labeled quinidine are not extensively detailed in the readily available literature. However, the known metabolic pathways of quinidine, such as hydroxylation and O-demethylation, make it a suitable candidate for such investigations.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of a compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. windows.net For a complex molecule like quinidine, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for complete structural assignment. researchgate.net ¹H NMR can also be used for quantitative analysis of quinidine in mixtures. nih.gov In research applications, NMR is invaluable for definitively identifying the structure of novel metabolites isolated from in vitro or in vivo studies. windows.net

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for both qualitative and quantitative analysis due to its high sensitivity and specificity. When coupled with a chromatographic separation technique like LC or GC, it becomes a potent tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used for the analysis of quinidine and its metabolites after derivatization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are the workhorse techniques in modern bioanalysis. LC-MS/MS provides excellent selectivity and sensitivity for the quantification of quinidine and its metabolites in biological fluids. In MS/MS, a precursor ion corresponding to the molecule of interest is selected, fragmented, and a specific product ion is monitored, which significantly reduces background noise and improves detection limits. The fragmentation pattern can also provide structural information about the molecule.

The following table presents a summary of the mass spectrometric transitions that can be used for the detection of quinidine.

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| Quinidine | 325.2 | 184, 253, 307 |

Bioanalytical Methodologies for Compound Quantification in Research Samples (non-human biological fluids and tissues)

The quantification of a compound in non-human biological fluids and tissues is a cornerstone of preclinical pharmacokinetic and toxicokinetic studies. These studies require validated bioanalytical methods to provide reliable data on the concentration-time profile of the drug.

The development of such methods involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques for quinidine and its metabolites include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. This technique is known to improve recovery and reduce matrix effects. drugbank.com

Chromatographic Separation and Detection: As discussed previously, HPLC or UPLC coupled with fluorescence or mass spectrometric detection are commonly used. Fluorescence detection is highly sensitive for naturally fluorescent compounds like quinidine. nih.gov LC-MS/MS is often preferred for its superior selectivity and sensitivity, especially when multiple analytes need to be quantified. nih.gov

Method Validation: The developed method must be fully validated according to regulatory guidelines to ensure its reliability. The validation parameters are similar to those described in section 5.1.1.

The table below provides an example of the performance of a validated liquid-chromatographic assay for quinidine and its metabolites in various biological fluids. nih.gov

| Analyte | Matrix | LLOQ (µg/L) | Linearity Range (mg/L) |

| Quinidine | Plasma, Urine, Bile | 1 | 0.4 - 8.0 |

| Quinidine 10,11-diol | Plasma, Urine, Bile | 1 | 0.05 - 1.5 |

| 3-hydroxyquinidine | Plasma, Urine, Bile | 1 | 0.05 - 1.5 |

| Quinidine-N-oxide | Plasma, Urine, Bile | 10 | 0.05 - 1.5 |

High-Throughput Analytical Approaches for Screening Purposes

High-throughput screening (HTS) involves the use of automation and robotics to rapidly test a large number of samples. humanjournals.com In the context of drug research, HTS can be applied for various purposes, from lead discovery to ADME profiling.

For a compound like quinidine, high-throughput analytical approaches can be utilized in several ways:

High-Throughput Bioanalysis: To support large-scale preclinical studies, automated and rapid analytical methods are essential. The development of fast LC-MS/MS methods with short run times (e.g., under 2 minutes per sample) allows for the analysis of a large number of samples in a short period. nih.gov This is often achieved by using UPLC systems, simple sample preparation techniques like protein precipitation in 96-well plates, and rapid gradient elution.

Screening for Drug Interactions: Quinidine is a known inhibitor of the P-glycoprotein (Pgp) efflux transporter. researchgate.net High-throughput screening assays can be used to identify other compounds that interact with Pgp. These assays often use a fluorescent substrate of Pgp, and the ability of a test compound to increase the intracellular fluorescence is taken as a measure of Pgp inhibition.

Metabolic Stability Screening: In early drug discovery, it is important to assess the metabolic stability of new chemical entities. High-throughput assays using liver microsomes or hepatocytes can be employed to quickly determine the rate of metabolism of a large number of compounds. The disappearance of the parent compound over time is monitored by a rapid analytical technique like LC-MS/MS.

The integration of robotic liquid handling systems for sample preparation with fast analytical instrumentation is key to achieving high throughput. humanjournals.com This approach not only increases the speed of analysis but also improves the precision and accuracy of the data by minimizing human error.

Structure Activity Relationship Sar Investigations

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational methods are powerful tools for elucidating and predicting the SAR of quinidine (B1679956) and its analogs. These techniques provide detailed insights into the molecular interactions that govern the drug's activity.

Molecular docking simulations are used to predict how quinidine binds within the pore of its target ion channels. These studies have identified key amino acid residues responsible for its binding and blocking action. For example, docking studies have shown that quinidine interacts with the aromatic residues Y652 (Tyrosine-652) and F656 (Phenylalanine-656) in the S6 domain of the hERG potassium channel. mdpi.com Molecular dynamics simulations further refine these static models by simulating the movement of the drug-receptor complex over time, providing insights into the stability of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity. nih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to quinoline (B57606) derivatives. jmaterenvironsci.comnih.gov These models relate properties like steric, electrostatic, and hydrophobic fields to the observed biological activity, enabling the prediction of potency for novel, untested analogs and guiding the design of more effective compounds. jmaterenvironsci.commdpi.com

Pharmacophore Development and Conceptual Lead Optimization Strategies

From the collective SAR data, a pharmacophore model for quinidine-like activity can be constructed. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect.

For quinidine's antiarrhythmic activity, a pharmacophore model would likely include:

An aromatic ring system (the quinoline moiety) for hydrophobic interactions.

A hydrogen bond donor feature (the C9 hydroxyl group).

A positively ionizable feature (the quinuclidine (B89598) nitrogen).

This type of model is a cornerstone of lead optimization. Medicinal chemists can use the pharmacophore as a template to design new molecules that retain these critical features while modifying other parts of the structure to improve pharmacological properties, such as enhancing selectivity or reducing metabolic liabilities. mdpi.com

Table of Mentioned Compounds

Compound Interactions in Research Systems

In Vitro Drug-Drug Interactions at the Enzymatic Level (e.g., Cytochrome P450 Inhibition/Induction)

Quinidine (B1679956) is well-documented as a potent inhibitor of the cytochrome P450 enzyme CYP2D6. nih.govwikipedia.org This enzyme is responsible for the metabolism of approximately 20-25% of clinically used drugs. nih.gov Due to its strong inhibitory effect, quinidine is often used in clinical drug-drug interaction (DDI) studies as a reference inhibitor for CYP2D6. nih.govahajournals.org The metabolites of quinidine have also been found to contribute to this inhibition. nih.gov

While it is a potent inhibitor of CYP2D6, quinidine itself is primarily metabolized by another key enzyme, CYP3A4. nih.govdrugbank.comnih.gov This makes quinidine susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of CYP3A4. nih.gov

An interesting interaction has been observed with the nonsteroidal anti-inflammatory drug diclofenac (B195802). In human liver microsomes, quinidine was found to stimulate the metabolism of diclofenac to its 5-hydroxylated derivative, a pathway catalyzed by CYP3A4. nih.gov This enhancement of diclofenac metabolism by quinidine suggests that both compounds can be present in the active site of CYP3A4 simultaneously. nih.gov

| Enzyme | Interaction Type | Key Findings | Reference |

|---|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | Potent Inhibition | Quinidine is a strong, competitive inhibitor of CYP2D6, a property that has led to its use as a benchmark inhibitor in clinical DDI studies. nih.govahajournals.org Its metabolites also contribute to the inhibitory effect. nih.gov | nih.govahajournals.orgnih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Substrate | Quinidine is a substrate for CYP3A4, meaning its own metabolism is dependent on this enzyme and can be affected by other CYP3A4-interacting drugs. nih.govnih.gov | nih.govnih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Stimulation of Substrate Metabolism | In the presence of quinidine, the CYP3A4-mediated 5-hydroxylation of diclofenac was increased approximately 6-fold in human liver microsomes. nih.gov | nih.gov |

Synergistic and Antagonistic Effects in Cellular Models

In cellular models, quinidine has demonstrated the ability to act synergistically with certain anticancer agents. Research has shown that quinidine can significantly enhance the cytotoxicity of vincristine (B1662923) and doxorubicin (B1662922) (Adriamycin) in drug-resistant tumor cell lines. nih.gov A non-toxic concentration of quinidine increased the cytotoxicity of vincristine by 50 to 80 times in resistant cells, effectively reversing the resistance. nih.gov This synergistic effect is attributed to quinidine's ability to increase the intracellular accumulation of the anticancer drugs by inhibiting their efflux from the tumor cells. nih.gov

Conversely, quinidine can also exhibit antagonistic effects. In isolated atrial myocytes, quinidine effectively depressed the acetylcholine (B1216132) (ACh)-induced potassium current (K+). nih.gov This anti-cholinergic effect suggests an antagonistic interaction with the muscarinic ACh receptors or associated G proteins and K+ channels. nih.gov

| Interacting Agent | Cellular Model | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Vincristine | Vincristine-resistant P388 leukemia cells | Synergistic | Quinidine enhanced the cytotoxicity of vincristine by increasing its cellular accumulation, likely through the inhibition of drug efflux pumps. nih.gov | nih.gov |

| Doxorubicin (Adriamycin) | Adriamycin-resistant P388 leukemia cells | Synergistic | Quinidine enhanced the cytotoxicity of doxorubicin, although to a lesser extent than with vincristine, by increasing its cellular accumulation. nih.gov | nih.gov |

| Acetylcholine | Isolated guinea pig atrial myocytes | Antagonistic | Quinidine depressed the acetylcholine-induced K+ current, demonstrating an anti-cholinergic effect. nih.gov | nih.gov |

Compound-Protein Binding Interactions and Their Mechanistic Implications

Quinidine's pharmacokinetic profile is significantly influenced by its binding to plasma proteins. It primarily binds to alpha-1 acid glycoprotein (B1211001) and, to a lesser extent, albumin. tg.org.au The extent of this binding is typically between 80% to 88%. tg.org.au This reversible interaction is crucial because only the unbound, or free, fraction of a drug is pharmacologically active and available to cross cell membranes, interact with therapeutic targets, and undergo metabolism or excretion. tg.org.au

Furthermore, quinidine is both a substrate and a potent inhibitor of P-glycoprotein (P-gp), a key efflux transporter protein. wikipedia.orgnih.govtg.org.au P-gp is found in various tissues and plays a critical role in limiting the absorption and distribution of many drugs. tg.org.au By inhibiting P-gp, quinidine can increase the bioavailability and central nervous system penetration of other drugs that are P-gp substrates, such as loperamide. wikipedia.orgtg.org.au This interaction is a significant mechanism for drug-drug interactions. tg.org.au

| Protein | Interaction Type | Mechanistic Implication | Reference |

|---|---|---|---|

| Alpha-1 acid glycoprotein | Binding | High degree of binding (80-88%) limits the concentration of free, active drug in the plasma. tg.org.au Changes in protein levels can alter the free fraction of quinidine. | tg.org.au |

| Albumin | Binding | Contributes to the overall plasma protein binding of quinidine, affecting its distribution and availability. tg.org.au | tg.org.au |

| P-glycoprotein (P-gp) | Inhibition and Substrate | As an inhibitor, quinidine can increase the absorption and tissue concentration of other P-gp substrates. wikipedia.orgnih.govtg.org.au As a substrate, its own transport is affected by P-gp activity. nih.gov | wikipedia.orgnih.govtg.org.au |

Interactions with Endogenous Biochemical Pathways in Experimental Systems

Quinidine's primary pharmacological action is mediated through its interaction with ion channels, which are fundamental components of cellular biochemical pathways, particularly in cardiac cells. wikipedia.orgdrugbank.com It is classified as a Class Ia antiarrhythmic agent because it primarily blocks the fast inward sodium current (I_Na), which slows the rate of depolarization of the cardiac action potential. wikipedia.orgdrugbank.com

In addition to its effects on sodium channels, quinidine also blocks several types of potassium channels, including the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier current, the inward rectifier current (I_K1), and the transient outward current (I_to). wikipedia.orgdrugbank.com The blockade of these potassium currents prolongs the repolarization phase of the action potential. drugbank.com Quinidine also affects the slow inward calcium current (I_Ca). wikipedia.orgnih.gov The net result of these multiple ion channel interactions is a prolongation of the cardiac action potential duration. wikipedia.orgnih.gov

In vitro studies using rat renal cortical slices have shown that quinidine can interfere with other biochemical processes. It was found to reduce the accumulation of the organic anion p-amino hippurate (PAH) and the organic cation tetraethyl ammonium (B1175870) (TEA), suggesting an interaction with renal transport pathways. nih.gov In the same experimental system, quinidine inhibited oxygen consumption and altered mitochondrial function by decreasing the respiratory control index and the ADP/O ratio. nih.govnih.gov

| Pathway/System | Experimental System | Observed Interaction | Reference |

|---|---|---|---|

| Cardiac Ion Channels (Na+, K+, Ca2+) | Isolated canine ventricular myocytes | Blocks fast sodium channels (I_Na), multiple potassium channels (I_Kr, I_Ks, I_K1, I_to), and calcium channels (I_Ca), leading to a prolonged action potential. wikipedia.orgdrugbank.comnih.gov | wikipedia.orgdrugbank.comnih.gov |

| Renal Organic Ion Transport | Rat renal cortical slices | Reduced the accumulation of p-amino hippurate (PAH) and tetraethyl ammonium (TEA). nih.gov | nih.gov |

| Mitochondrial Respiration | Rat renal cortical slices and isolated kidney cortex mitochondria | Inhibited oxygen consumption and reduced the respiratory control index and ADP/O ratio. nih.govnih.gov | nih.govnih.gov |

| Muscarinic Signaling | Isolated guinea pig atrial myocytes | Inhibited the acetylcholine-induced K+ current, suggesting interference with G protein-coupled receptor signaling. nih.gov | nih.gov |

Translational Research Paradigms and Pre Clinical Model Development

Development of Robust In Vitro Models for Mechanistic Efficacy Screening

In vitro models are fundamental for the initial screening and mechanistic evaluation of quinidine's efficacy, particularly its antiarrhythmic properties. These cell-based assays provide a controlled environment to dissect the compound's effects on specific cellular processes and ion channels. creative-bioarray.com

Cell-Based Ion Channel Assays: A primary mechanism of quinidine (B1679956) is the blockade of cardiac ion channels. wikipedia.org High-throughput screening often employs cell lines, such as HEK-293 cells, that are stably transfected to express specific human cardiac ion channels. nih.gov This allows for precise measurement of the compound's effect on individual currents, most notably the fast inward sodium current (INa) and various potassium currents like the rapid (IKr) and slow (IKs) components of the delayed rectifier current. wikipedia.orgnih.gov For instance, voltage clamp protocols can identify the blockage of IKr, a common source of arrhythmias, and have demonstrated that quinidine is a strong IKr blocker. nih.gov Such assays are critical for understanding the molecular basis of its Class Ia antiarrhythmic activity. patsnap.com

Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): A significant advancement in in vitro modeling is the use of hiPSC-CMs. nih.gov These cells possess the genomic background of the donor and can recapitulate cardiac electrophysiology with greater fidelity than immortalized cell lines. nih.gov When cultured on microelectrode arrays (MEAs), hiPSC-CMs allow for the recording of field potentials, which can show drug-induced changes like action potential prolongation—a key marker for pro-arrhythmia risk and a known effect of quinidine. nih.govnih.gov Studies using this system have shown that quinidine significantly prolongs the action potential duration, providing a powerful tool for efficacy and cardiotoxicity screening. nih.gov

Isolated Tissue Preparations: Models using isolated cardiac tissues, such as the Langendorff-perfused heart or isolated ventricular segments from animals like guinea pigs, offer a higher level of organization. nih.govslideshare.net These models maintain the multicellular, anisotropic environment of the heart. Research on isolated guinea pig ventricles has shown that quinidine can suppress reperfusion-induced arrhythmias by preventing the prolongation of transmural conduction time at low concentrations. nih.gov Such preparations are invaluable for studying how the drug modulates complex electrophysiological phenomena like reentry, which is difficult to assess in single-cell assays. nih.gov

Computational and In Silico Models: Alongside wet-lab experiments, computational models of human ventricular action potentials are used to simulate the effects of quinidine. plos.org By integrating experimental data on how the compound affects various ion channels, these in silico models can predict its impact on the action potential duration and the pseudo-ECG. plos.org This approach helps in understanding the mechanisms behind quinidine's therapeutic effects and substantiates the link between its ion channel blocking properties and QT interval prolongation. plos.org

Table 1: Overview of In Vitro Models for Quinidine Efficacy Screening

| Model Type | Key Features | Parameters Measured | Key Findings for Quinidine |

|---|---|---|---|

| Transfected Cell Lines (e.g., HEK-293) | Express specific human ion channels. | Ion channel currents (e.g., IKr, INa). | Potent blocker of IKr and INa currents. wikipedia.orgnih.gov |

| hiPSC-Cardiomyocytes | Human-derived; complex electrophysiology. | Action potential duration (APD), field potentials. | Causes significant prolongation of the action potential. nih.gov |

| Isolated Heart/Tissue (e.g., Langendorff) | Preserves multicellular tissue architecture. | Transmural conduction time, effective refractory period. | Suppresses reperfusion arrhythmias at low concentrations. nih.gov |

| ***In Silico* Models** | Mathematical simulation of cardiac electrophysiology. | Simulated APD, pseudo-ECG. | Predicts and explains QT prolongation and antiarrhythmic effects. plos.org |

Establishment of Relevant Animal Models for Pharmacodynamic Assessment

Animal models are indispensable for evaluating the integrated pharmacodynamic effects of quinidine in a living organism, bridging the gap between cellular effects and systemic response. The choice of model often depends on the specific arrhythmia being studied.

Canine Models: Dogs have long been used in cardiovascular research due to their heart size and electrophysiology being relatively similar to humans. Canine models of ventricular tachycardia have been used to demonstrate the stereospecific effects of quinidine, showing that it prolongs repolarization time in vivo. Models of sudden coronary death in canines are also employed to assess the efficacy of antiarrhythmic agents in a post-myocardial infarction setting.

Rodent Models: While their cardiac electrophysiology differs significantly from humans (e.g., faster heart rates), rat and mouse models are frequently used for initial pharmacodynamic assessments due to their cost-effectiveness and the availability of genetically modified strains. Chemically induced arrhythmia models, using agents like aconitine (B1665448), can be employed to screen for antiarrhythmic activity.

Guinea Pig Models: The guinea pig heart shares important electrophysiological similarities with the human heart, particularly regarding the ion channels responsible for repolarization. As mentioned in the in vitro section, isolated hearts are used, but in vivo models are also established to study drug effects on the ECG, including the QT interval, which is a critical pharmacodynamic endpoint for quinidine.

Table 2: Selected Animal Models for Quinidine Pharmacodynamic Assessment

| Animal Model | Arrhythmia Induction Method | Key Pharmacodynamic Endpoints | Relevance |

|---|---|---|---|

| Canine | Programmed electrical stimulation; Induced myocardial ischemia. | Repolarization time, ventricular fibrillation threshold. | High translational relevance due to similar cardiac electrophysiology to humans. |

| Rat/Mouse | Chemical induction (e.g., aconitine, digoxin). | Onset and duration of arrhythmia, survival rate. | Used for high-throughput initial screening and mechanistic studies in transgenic models. |

| Guinea Pig | Spontaneous or induced arrhythmias. | ECG intervals (QT, QRS), action potential duration. | Good model for repolarization dynamics due to human-like ion channel profile. |

Biomarker Discovery and Validation in Pre-clinical Studies

In the pre-clinical development of compounds like quinidine, biomarkers are crucial for monitoring drug effects and predicting response.

Electrophysiological Biomarkers: The most direct pharmacodynamic biomarkers for quinidine are derived from electrocardiogram (ECG) recordings.

QT Interval Prolongation: This is a hallmark effect of quinidine, reflecting its blockade of potassium channels and prolongation of ventricular repolarization. wikipedia.org Its measurement in animal models is a primary indicator of the drug's biological activity.

QRS Duration Widening: This reflects quinidine's blockade of the fast sodium channels, which slows ventricular conduction. The extent of QRS widening is a biomarker for the drug's effect on depolarization.

Biochemical Biomarkers: While less direct, certain biochemical markers can be relevant. For example, in studies involving ischemia-reperfusion models, markers of cardiac injury (e.g., troponins) could be used to assess if the antiarrhythmic effect of quinidine is associated with a reduction in myocardial damage.

Molecular Biomarkers: More recent research has uncovered novel mechanisms of quinidine's action that could yield new biomarkers. For example, studies have shown that quinidine can induce a calcium-dependent internalization of the Kv1.5 potassium channel. nih.gov This suggests that the surface expression level of specific ion channels in atrial myocytes could potentially serve as a molecular biomarker of drug action, though this is still at an exploratory stage. nih.gov The validation of such biomarkers requires demonstrating a consistent and predictable relationship between the marker's change and the drug's therapeutic or electrophysiological effect across different pre-clinical models.

Ethical Considerations in Non-Human Animal Research for Compound Studies

The use of non-human animals in the study of compounds like quinidine is governed by stringent ethical principles aimed at minimizing animal suffering and ensuring the scientific validity of the research. The guiding framework for this is the principle of the Three Rs:

Replacement: This principle encourages the use of non-animal methods whenever possible. For quinidine research, this is addressed by the extensive use of the in vitro models described in section 8.1, such as cell-based assays, hiPSC-CMs, and in silico computer simulations. nih.govplos.org These methods can provide a wealth of mechanistic data, reducing the number of animals needed for initial screening.

Reduction: This principle focuses on obtaining the maximum amount of information from the minimum number of animals. This is achieved through careful experimental design, appropriate statistical analysis, and the use of technologies that allow for multiple endpoints to be measured from a single animal (e.g., continuous telemetry for ECG monitoring). Sharing data and resources among researchers also helps avoid unnecessary duplication of experiments.

Refinement: This principle involves minimizing the pain, suffering, and distress experienced by the animals. For cardiovascular studies, this includes the use of appropriate anesthesia and analgesia during surgical procedures (e.g., for creating ischemia models), humane endpoints to ensure animals are not left in a state of prolonged suffering, and housing animals in enriched environments that allow for natural behaviors. Procedures are designed to be as non-invasive as possible to reduce animal stress.

All pre-clinical animal studies are required to undergo review and approval by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body. This committee ensures that the proposed research is scientifically justified, that the potential knowledge gained outweighs the potential harm to the animals, and that all procedures adhere to established animal welfare regulations and guidelines.

Table of Compound Names

| Name | Type |

|---|---|

| Dura-Tab | Brand Name |

| Duraquin | Brand Name |

| Gluquinate | Synonym |

| Quinaglute | Brand Name |

| Quinidine Gluconate | Chemical Name |

Emerging Research Frontiers and Methodological Innovations

Integration of Omics Technologies (e.g., Genomics, Proteomics) in Compound Research

The advent of "omics" technologies has opened new avenues for understanding the complex interactions of Quinidine (B1679956) Gluconate at a molecular level. These approaches allow for a broad, systems-level view of the genetic and protein-level changes that occur in response to the compound.

Genomics and Pharmacogenomics: Genomic research, particularly pharmacogenomics, has been crucial in elucidating the genetic basis for variability in response to quinidine. A primary focus has been on the genes encoding the Cytochrome P450 (CYP) family of enzymes, which are responsible for metabolizing a vast number of drugs. johnsonmedsolutions.com Quinidine is a potent inhibitor of the CYP2D6 enzyme. johnsonmedsolutions.com Genomic studies help researchers understand how variations in the CYP2D6 gene can affect the metabolism of other substances when quinidine is present, a critical consideration in preclinical pharmacological studies. clinpgx.org This interaction is so well-defined that quinidine is often used as a probe in research to phenotype an individual's or a model system's CYP2D6 activity. Physiologically-based pharmacokinetic (PBPK) models incorporating genomic data are being developed to create complex drug-drug-gene interaction networks involving CYP2D6, further refining its use as a research tool. clinpgx.org